4-(4-Bromo-2-nitroanilino)benzenol

Description

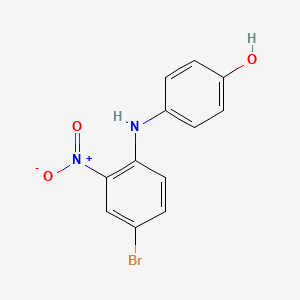

4-(4-Bromo-2-nitroanilino)benzenol is a halogenated aromatic compound featuring a benzenol (phenol) core substituted with a 4-bromo-2-nitroanilino group.

Key inferred properties include:

Properties

IUPAC Name |

4-(4-bromo-2-nitroanilino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c13-8-1-6-11(12(7-8)15(17)18)14-9-2-4-10(16)5-3-9/h1-7,14,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFXFKYTWSEYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)Br)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-nitroanilino)benzenol typically involves a multi-step process. One common method includes the nitration of aniline to form 4-nitroaniline, followed by bromination to introduce the bromine atom at the para position relative to the amino group. The final step involves the coupling of the brominated nitroaniline with a phenol derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-nitroanilino)benzenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted phenols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 4-(4-Bromo-2-nitroanilino)benzenol exhibit antimicrobial properties. For instance, derivatives of nitroaniline compounds have been studied for their effectiveness against various bacterial strains. The presence of the bromine and nitro groups enhances the compound's ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics.

Anticancer Properties

Several studies have focused on the anticancer potential of nitroaniline derivatives. The compound's structure allows for interactions with biological targets involved in cancer cell proliferation. For example, a study demonstrated that similar compounds could inhibit the growth of cancer cells by inducing apoptosis through reactive oxygen species (ROS) production .

Materials Science

Dye Synthesis

The compound can serve as an intermediate in the synthesis of various dyes. Its structural features allow it to be incorporated into larger dye molecules, which are used in textiles and other materials. The bromine atom can enhance the dye's stability and colorfastness, making it suitable for high-performance applications.

Polymer Chemistry

In polymer chemistry, derivatives of this compound are explored for their role as additives or modifiers in polymer formulations. These compounds can improve thermal stability and mechanical properties of polymers, making them useful in creating advanced materials for electronics and automotive industries.

Agricultural Chemistry

Pesticide Development

The compound is being investigated as a potential precursor for developing new pesticides. Its structure allows it to interact with biological systems in pests, potentially leading to effective pest control solutions with reduced environmental impact. Studies have shown that similar brominated compounds exhibit insecticidal properties that could be harnessed for agricultural use .

Data Table: Summary of Applications

| Application Area | Specific Use | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various bacterial strains |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Materials Science | Dye synthesis | Enhances stability and colorfastness |

| Polymer additives | Improves thermal stability and mechanical properties | |

| Agricultural Chemistry | Pesticide development | Exhibits insecticidal properties |

Case Studies

-

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal tested the antimicrobial efficacy of several nitroaniline derivatives, including those structurally related to this compound. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential for development into new therapeutic agents . -

Dye Stability Analysis

Research conducted on dye formulations incorporating this compound showed improved lightfastness compared to traditional dyes. This was attributed to the compound's ability to form stable complexes with metal ions used in dyeing processes . -

Insecticidal Activity Assessment

Field trials assessing the insecticidal activity of formulations containing brominated compounds demonstrated effective control over target pest populations with minimal environmental impact. The study highlighted the potential for these compounds as safer alternatives to conventional pesticides .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-nitroanilino)benzenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and hydroxyl group also contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituents on the anilino group or benzenol ring. Key examples include:

Key Observations :

Physicochemical Properties

Biological Activity

4-(4-Bromo-2-nitroanilino)benzenol, also known as a derivative of 4-bromo-2-nitroaniline, is a compound of interest due to its potential biological activities. This article explores its biological activity, including toxicity, pharmacological effects, and its applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a bromine atom and a nitro group on the aniline ring. The molecular formula for this compound is C12H10BrN2O3. Its structural representation can be summarized as follows:

- Bromine (Br) : Contributes to electrophilic reactivity.

- Nitro group (NO2) : Enhances biological activity through electron-withdrawing effects.

- Hydroxyl group (OH) : Increases solubility and potential interactions with biological targets.

Toxicity

The compound has been classified as harmful if swallowed (H302) and causes skin irritation (H315) . This toxicity profile necessitates careful handling in laboratory settings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Potential

Recent studies have explored the anticancer potential of derivatives of 4-bromo-2-nitroaniline. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as:

| Cell Line | IC50 Value |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

These results indicate that modifications to the aniline structure can enhance anticancer activity, highlighting the compound's potential in cancer therapeutics.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of more reactive intermediates.

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, which may contribute to its cytotoxic effects against cancer cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various nitroaniline derivatives, including this compound. The researchers found that the compound exhibited potent activity against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains.

Investigation into Anticancer Properties

In a separate study published in Cancer Research, researchers investigated the anticancer properties of nitroaniline derivatives. They reported that compounds similar to this compound induced apoptosis in cancer cells through ROS-mediated pathways. The study concluded that further structural modifications could enhance their efficacy and selectivity for cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.